Anti-Influenza agent 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H64N6O7S |

|---|---|

Molecular Weight |

797.1 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C42H64N6O7S/c1-40(2,3)30-21-19-29(20-22-30)35(50)48-37(56)46-32-25-23-31(24-26-32)45-34(49)18-13-11-10-12-15-27-43-36(51)33(47-39(53)55-42(7,8)9)17-14-16-28-44-38(52)54-41(4,5)6/h19-26,33H,10-18,27-28H2,1-9H3,(H,43,51)(H,44,52)(H,45,49)(H,47,53)(H2,46,48,50,56)/t33-/m0/s1 |

InChI Key |

UASQCMIAGVFPSF-XIFFEERXSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCCCCNC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCCCCNC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Anti-Influenza Agent 6 Against H1N1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-Influenza agent 6, also identified as compound 19b, is a novel and potent antiviral agent exhibiting significant activity against the H1N1 influenza virus. This technical guide delineates the core mechanism of action of this compound, which deviates from traditional viral enzyme inhibition. This compound functions as a hydrophobic tagging (HyT) degrader, specifically targeting the influenza A virus Polymerase Acidic (PA) protein. This targeting leads to the degradation of the PA protein through two distinct cellular pathways: the ubiquitin-proteasome system and the autophagy-lysosome pathway. By eliminating a crucial component of the viral replication machinery, this compound effectively curtails viral propagation. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Targeted Protein Degradation

This compound (compound 19b) operates through a novel mechanism of targeted protein degradation. It is classified as a hydrophobic tagging (HyT) degrader. The fundamental principle of this mechanism is to induce the host cell's own protein disposal machinery to recognize the viral PA protein as a misfolded or unwanted protein and subsequently eliminate it.

The polymerase acidic (PA) protein is an essential subunit of the influenza virus RNA-dependent RNA polymerase complex, which is responsible for the transcription and replication of the viral genome. By targeting the PA protein for degradation, this compound strikes at the heart of the viral life cycle.

The degradation of the PA protein is achieved through two primary cellular pathways:

-

The Ubiquitin-Proteasome System (UPS): This pathway is the principal mechanism for the degradation of most intracellular proteins. This compound facilitates the tagging of the PA protein with ubiquitin molecules, marking it for recognition and subsequent degradation by the proteasome, a large protein complex that breaks down proteins into smaller peptides.

-

The Autophagy-Lysosome Pathway: This is a catabolic process that involves the sequestration of cellular components, including proteins and organelles, within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome, and the enclosed contents are degraded by lysosomal hydrolases. This compound induces the engulfment of the PA protein by autophagosomes, leading to its eventual destruction in the lysosome.

A potential secondary mechanism of action, suggested by molecular docking studies, is the inhibition of the interaction between the PA and PB1 subunits of the viral polymerase, which would further disrupt polymerase activity.

Quantitative Data Summary

The antiviral efficacy and cytotoxic profile of this compound (compound 19b) have been quantitatively assessed. The following table summarizes the key data points.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| EC50 (50% Effective Concentration) | A/WSN/33 (H1N1) | MDCK | 0.015 µM | [1][2][3][4] |

| EC50 (50% Effective Concentration) | Influenza B/Yamagata/16/88 | MDCK | 0.073 µM | [3] |

| EC50 (50% Effective Concentration) | Influenza B/Victoria/2/87 | MDCK | 0.067 µM | [3] |

| Cytotoxicity | - | - | Low | [1][2] |

| Activity against resistant strains | Amantadine-resistant A/PR/8/H1N1 | - | Active | [1][2] |

EC50 represents the concentration of the agent required to inhibit the viral cytopathic effect by 50%. Lower values indicate higher potency.

Experimental Protocols

Antiviral Activity Assessment (Cytopathic Effect Inhibition Assay)

This assay is used to determine the effective concentration (EC50) of this compound in protecting host cells from virus-induced cell death (cytopathic effect, CPE).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Influenza A/WSN/33 (H1N1) virus stock

-

This compound (compound 19b) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

96-well cell culture plates

Procedure:

-

Seed MDCK cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.

-

On the day of the experiment, wash the cell monolayers with phosphate-buffered saline (PBS).

-

Prepare serial dilutions of this compound in infection medium (DMEM with a low percentage of FBS and TPCK-trypsin).

-

Add the diluted compound to the wells containing the MDCK cells.

-

Infect the cells with H1N1 virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated cell controls, as well as virus-infected and untreated controls.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until significant CPE is observed in the virus control wells.

-

Assess cell viability using a reagent such as MTT. This involves adding the reagent to the wells, incubating, and then measuring the absorbance at a specific wavelength.

-

The percentage of CPE inhibition is calculated relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to the host cells (CC50).

Procedure:

-

Seed MDCK cells in a 96-well plate as described for the antiviral assay.

-

Add serial dilutions of this compound to the cells.

-

Incubate the plate for the same duration as the antiviral assay.

-

Measure cell viability using the MTT assay or a similar method.

-

The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

PA Protein Degradation Analysis (Western Blotting)

This experiment directly visualizes and quantifies the degradation of the influenza PA protein in the presence of this compound.

Materials:

-

A549 or HEK293T cells

-

Plasmids expressing the influenza PA protein

-

Transfection reagent

-

This compound (compound 19b)

-

Lysis buffer

-

Primary antibody against influenza PA protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Transfect cells with the PA-expressing plasmid.

-

After a suitable expression period, treat the cells with various concentrations of this compound for different time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the PA protein.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.

-

Quantify the band intensities to determine the extent of PA protein degradation at different concentrations and time points.

Visualizations

Signaling Pathways

Caption: Dual degradation pathways of the influenza PA protein induced by this compound.

Experimental Workflow

Caption: Workflow for evaluating the antiviral activity and mechanism of this compound.

Conclusion

This compound (compound 19b) represents a promising new class of antiviral therapeutics that targets a viral protein for degradation rather than simply inhibiting its enzymatic function. By co-opting the host cell's own protein quality control machinery, it effectively eliminates the essential influenza PA protein, thereby halting viral replication. The dual-pathway mechanism, involving both the proteasome and autophagy, may offer a robust defense against the development of viral resistance. Further research and development of this and similar compounds could lead to a new generation of potent and broad-spectrum anti-influenza drugs.

References

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir (Tamiflu®), a Neuraminidase Inhibitor for the Treatment of Influenza

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental data for the anti-influenza agent oseltamivir (B103847). Marketed under the trade name Tamiflu®, oseltamivir is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses, a critical component in the viral replication cycle.

Mechanism of Action: Targeting Viral Egress

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent inhibitor of the influenza virus neuraminidase enzyme.[1][2] Neuraminidase is a glycoprotein (B1211001) on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected cells.[2][3] It does this by cleaving the terminal sialic acid residues from glycoconjugates on the surface of the infected cell, to which the viral hemagglutinin (HA) protein is bound.[2]

By competitively inhibiting the neuraminidase enzyme, oseltamivir carboxylate prevents the cleavage of sialic acid, leading to the aggregation of newly synthesized virions on the cell surface and preventing their release.[1][4] This ultimately halts the spread of the infection to other respiratory tract cells.[1][4]

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of oseltamivir.

Caption: Influenza Virus Life Cycle and Oseltamivir's Mechanism of Action.

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of oseltamivir and its active metabolite has been extensively characterized in various assays. The following table summarizes key quantitative data.

| Compound | Assay Type | Influenza Strain | IC50 / EC50 | Reference |

| Oseltamivir Carboxylate | Neuraminidase Inhibition (IC50) | Influenza A (H1N1) | ≤ 1 ng/mL | [4] |

| Oseltamivir Carboxylate | Neuraminidase Inhibition (IC50) | Influenza A (H3N2) | ≤ 1 ng/mL | [4] |

| Oseltamivir Carboxylate | Neuraminidase Inhibition (IC50) | Influenza B | ≤ 1 ng/mL | [4] |

| Oseltamivir | In vivo (mice) | Influenza A | Protection against lethality | [4] |

| Oseltamivir | Clinical Trials (humans) | Influenza A & B | Reduces duration of illness | [2] |

Experimental Protocols

This protocol outlines a general method for determining the in vitro inhibitory activity of oseltamivir carboxylate against influenza neuraminidase.

Objective: To determine the 50% inhibitory concentration (IC50) of oseltamivir carboxylate against influenza virus neuraminidase.

Materials:

-

Influenza virus stock (e.g., A/H1N1, A/H3N2, B)

-

Oseltamivir carboxylate

-

Fetuin as the substrate

-

Assay buffer (e.g., MES buffer)

-

Reagents for detecting released sialic acid (e.g., periodate (B1199274) and thiobarbituric acid)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of oseltamivir carboxylate in the assay buffer.

-

In a microtiter plate, add the diluted inhibitor, a standardized amount of influenza virus (as the source of neuraminidase), and the assay buffer.

-

Pre-incubate the mixture at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fetuin substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Quantify the amount of released sialic acid using a colorimetric method.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The workflow for this assay is depicted below.

Caption: Workflow for a typical neuraminidase inhibition assay.

The total synthesis of oseltamivir is a complex multi-step process. One of the common starting materials is shikimic acid, a naturally occurring compound. The following provides a high-level overview of a synthetic route.

Key Starting Material: (-)-Shikimic acid

General Synthetic Strategy:

-

Protection of Hydroxyl Groups: The hydroxyl groups of shikimic acid are protected to prevent unwanted side reactions.

-

Azide (B81097) Introduction: An azide group is introduced, which will later be reduced to the primary amine.

-

Esterification: The carboxylic acid is converted to an ethyl ester.

-

Epoxidation and Ring Opening: An epoxide is formed and then opened to introduce the desired stereochemistry.

-

Introduction of the Pentyl Side Chain: The 3-pentyloxy side chain is introduced.

-

Reduction of the Azide: The azide group is reduced to an amine.

-

Acetylation: The amine is acetylated.

-

Deprotection: The protecting groups are removed to yield oseltamivir.

A simplified logical relationship of the synthesis is shown below.

Caption: High-level synthetic pathway for oseltamivir from shikimic acid.

Conclusion

Oseltamivir represents a landmark in structure-based drug design and a cornerstone of anti-influenza therapy. Its development from the understanding of the neuraminidase enzyme's function to its complex chemical synthesis highlights the multidisciplinary nature of modern drug discovery. This guide provides a foundational understanding for researchers and professionals working on the next generation of anti-influenza agents.

References

- 1. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influenza Medication: Antivirals, Influenza, Vaccines, Inactivated, Viral, Vaccines, Live, Viral, Uricosuric Agents, H1N1 Vaccines [emedicine.medscape.com]

- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

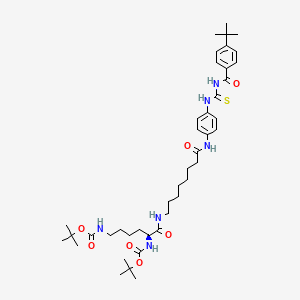

An In-Depth Technical Guide to Anti-Influenza Agent 6 (Compound 19b)

This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the novel anti-influenza compound designated as "this compound," also identified as compound 19b in the primary literature.

Chemical Structure and Identity

This compound (compound 19b) is a novel acyl thiourea-based hydrophobic tagging degrader. Its chemical structure is detailed in the primary publication, "Novel Acyl Thiourea-Based Hydrophobic Tagging Degraders Exert Potent Anti-Influenza Activity through Two Distinct Endonuclease Polymerase Acidic-Targeted Degradation Pathways" published in the Journal of Medicinal Chemistry.

Chemical Name: (S)-tert-butyl (2,6-di-tert-butoxycarbonyl)-L-lysinate CAS Number: 2409826-23-7

Biological Properties and Efficacy

This compound has demonstrated potent inhibitory activity against both influenza A and B viruses. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%, are summarized in the table below.

| Virus Strain | Cell Line | EC50 (µM) |

| A/WSN/33 (H1N1) | MDCK | 0.015[1][2] |

| Influenza B/Yamagata/16/88 | MDCK | 0.073 |

| Influenza B/Victoria/2/87 | MDCK | 0.067 |

| A/PR/8/H1N1 (Amantadine-resistant) | MDCK | Data not quantified, but activity demonstrated[1][2] |

Mechanism of Action

This compound functions as a targeted protein degrader. It is designed to specifically target the influenza virus polymerase acidic (PA) protein, a critical component of the viral RNA polymerase complex. The proposed mechanism of action involves two distinct cellular degradation pathways:

-

Proteasome System: The compound facilitates the ubiquitination of the PA protein, marking it for degradation by the host cell's proteasome.

-

Autophagic Lysosome Pathway: It also appears to induce the degradation of the PA protein through the autophagy-lysosome pathway.

By promoting the degradation of the PA protein, this compound effectively disrupts viral replication and transcription, leading to its potent anti-influenza activity.[1][2]

Experimental Protocols

The following is a detailed, representative protocol for a Cytopathic Effect (CPE) Inhibition Assay, a standard method used to determine the EC50 values of antiviral compounds against influenza virus.

Materials and Reagents

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells

-

Virus: Influenza A or B virus strains

-

Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Infection Medium (Assay Medium): DMEM supplemented with 1% Bovine Serum Albumin (BSA), penicillin (100 U/mL), streptomycin (100 µg/mL), and TPCK-treated trypsin (2 µg/mL).

-

-

Reagents for Staining:

-

Crystal Violet solution (0.5% in 20% methanol) or Neutral Red solution.

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 10% formalin or methanol)

-

Solubilizing agent (e.g., methanol (B129727) or a solution of 50% ethanol (B145695) and 1% acetic acid)

-

-

Equipment:

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Microplate reader

-

Assay Procedure

-

Cell Seeding:

-

Trypsinize and count MDCK cells.

-

Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the stock solution in infection medium to obtain a range of desired concentrations.

-

-

Virus Infection and Treatment:

-

After 24 hours, when the MDCK cell monolayer is confluent, remove the growth medium.

-

Wash the cells once with PBS.

-

Add 100 µL of the appropriate compound dilution to each well. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus, no compound).

-

Immediately add 100 µL of a pre-titered influenza virus suspension (at a multiplicity of infection, MOI, that causes 80-100% CPE in 48-72 hours) to all wells except the "cell control" wells.

-

Add 100 µL of infection medium to the "cell control" wells.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until 80-100% CPE is observed in the "virus control" wells.

-

-

Quantification of Cytopathic Effect:

-

Crystal Violet Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 100 µL of fixative for 20 minutes.

-

Remove the fixative and stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes.

-

Wash the plates with water to remove excess stain and allow them to dry.

-

Solubilize the stain by adding 100 µL of methanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis

-

Calculate the percentage of cell viability for each compound concentration using the following formula: % Cell Viability = [(OD_treated - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the EC50 value by non-linear regression analysis, which is the concentration of the compound that results in 50% protection from virus-induced CPE.

Visualizations

Experimental Workflow for CPE Inhibition Assay

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

Mechanism of Action: PA Protein Degradation

Caption: Mechanism of PA Protein Degradation by this compound.

References

In Silico Modeling of Anti-Influenza Agent Binding to Neuraminidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of anti-influenza agents to the neuraminidase enzyme. As "Anti-Influenza agent 6" is a placeholder for the purpose of this guide, we will utilize well-characterized neuraminidase inhibitors, such as Oseltamivir and Zanamivir, to illustrate the principles and protocols of in silico drug design and analysis. This document details the experimental protocols for key computational experiments, presents quantitative data in a structured format, and includes visualizations of workflows and molecular interactions.

Introduction to Influenza Neuraminidase as a Drug Target

Influenza viruses are a significant global health concern, causing seasonal epidemics and occasional pandemics.[1] The viral surface glycoprotein (B1211001) neuraminidase (NA) is a crucial enzyme for the replication and spread of the influenza virus.[1][2] NA facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from the cell surface.[3] The essential role of neuraminidase in the viral life cycle makes it a prime target for antiviral drug development.[2][4] Neuraminidase inhibitors, such as Oseltamivir, Zanamivir, and Peramivir, are designed to bind to the active site of the enzyme, preventing the release of progeny virions and thus halting the spread of infection.[2][4][5]

Quantitative Data on Neuraminidase Inhibitor Binding

The efficacy of a neuraminidase inhibitor is quantified by its binding affinity, commonly measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate a more potent inhibitor. The following tables summarize representative IC50 values and computational binding energy data for established neuraminidase inhibitors against various influenza virus strains.

Table 1: Inhibitory Concentration (IC50) of Neuraminidase Inhibitors

| Inhibitor | Virus Strain/Subtype | Mean IC50 (nM) | Assay Method |

| Oseltamivir | Influenza A(H1N1)pdm09 | 0.90 | Fluorescence-based |

| Oseltamivir | Influenza A(H3N2) | 0.86 | Fluorescence-based |

| Oseltamivir | Influenza B (Victoria Lineage) | 16.12 | Fluorescence-based |

| Zanamivir | Influenza A/H1N1 | 0.92 | Fluorometric Assay |

| Zanamivir | Influenza A/H3N2 | 2.28 | Fluorometric Assay |

| Zanamivir | Influenza B | 4.19 | Fluorometric Assay |

| Peramivir | Influenza A(H1N1)pdm09 | 0.62 | Fluorescence-based |

| Peramivir | Influenza A(H3N2) | 0.67 | Fluorescence-based |

| Peramivir | Influenza B (Victoria Lineage) | 1.84 | Fluorescence-based |

Data compiled from multiple sources. IC50 values can vary based on the specific viral isolate and assay conditions.[3][5][6]

Table 2: Computationally Derived Binding Energies

| Inhibitor | Neuraminidase Subtype | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA) (kcal/mol) |

| Oseltamivir | H5N1 | -8.848 | -35 to -55 |

| Zanamivir | H5N1 | -10.168 | -40 to -60 |

| Compound 1 (Novel Indole-based) | N1 (2009 H1N1) | - | - |

| Compound 7 (Novel Isoquinoline-based) | N1 (2009 H1N1) | - | - |

Binding energies are highly dependent on the force field, software, and specific simulation parameters used.[7][8]

In Silico Modeling Workflow

The computational investigation of an anti-influenza agent's binding to neuraminidase typically follows a multi-step workflow, beginning with structural preparation and progressing through molecular docking, molecular dynamics simulations, and binding free energy calculations.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments involved in modeling the binding of "this compound" to neuraminidase.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[2]

Protocol: Molecular Docking using AutoDock Vina

-

Receptor Preparation:

-

Obtain the 3D crystal structure of influenza neuraminidase (e.g., PDB ID: 2HTQ for H5N1) from the Protein Data Bank.[2][7]

-

Remove water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file using molecular visualization software (e.g., PyMOL, Chimera).

-

Add polar hydrogens and assign appropriate protonation states to the amino acid residues at a physiological pH.

-

Define the docking grid box to encompass the active site of the neuraminidase. The active site is highly conserved and includes key residues such as ARG118, ASP151, ARG152, GLU276, ARG292, and ARG371.[7]

-

-

Ligand Preparation:

-

Generate the 3D structure of "this compound" using a molecule builder or retrieve it from a chemical database.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds for the ligand to allow for conformational flexibility during docking.

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters.

-

The program will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

-

-

Analysis:

-

Analyze the top-ranked docking poses to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, using software like PyMOL or Discovery Studio.[7]

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the neuraminidase-inhibitor complex over time, allowing for an assessment of its stability and a more refined analysis of molecular interactions.[4]

Protocol: MD Simulation using AMBER

-

System Setup:

-

Use the best-ranked docked pose of the "this compound"-neuraminidase complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).[4]

-

Add counter-ions to neutralize the system.

-

Parameterize the ligand using a force field such as the General Amber Force Field (GAFF).[4] The protein is typically modeled using a force field like Amber99SB-iLDN.[4]

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow for adequate sampling of the conformational space.[9]

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

-

Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Binding Free Energy Calculation

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores by considering solvation effects and entropic contributions. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.[2][10][11]

Protocol: MM/PBSA Binding Free Energy Calculation

-

Snapshot Extraction:

-

Extract snapshots of the complex, receptor, and ligand from the MD simulation trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy components:

-

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

-

Solvation Free Energy (ΔG_sol): Comprises the polar and non-polar contributions. The polar part is calculated using the Poisson-Boltzmann or Generalized Born model, and the non-polar part is estimated from the solvent-accessible surface area (SASA).[10]

-

Entropy (-TΔS): The change in conformational entropy upon binding. This is computationally expensive and sometimes omitted for relative binding energy comparisons.

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_sol - TΔS[10]

-

Mechanism of Neuraminidase Inhibition

The binding of an inhibitor like "this compound" to the active site of neuraminidase blocks the entry of its natural substrate, sialic acid. This competitive inhibition prevents the cleavage of sialic acid from host cell receptors, thereby trapping newly formed viral particles on the cell surface and preventing their release and subsequent infection of other cells.

Logical Relationships in Drug Discovery

The development of a potent anti-influenza agent is a logical process that integrates computational and experimental approaches. In silico modeling plays a crucial role in the initial stages of lead identification and optimization, guiding the selection of candidates for further experimental validation.

Conclusion

In silico modeling is a powerful and indispensable tool in the development of novel anti-influenza agents targeting neuraminidase. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular basis of inhibitor binding. This computational approach facilitates the rapid screening of potential drug candidates and provides a rational basis for the design and optimization of more potent and specific neuraminidase inhibitors. The integration of these in silico methods with experimental validation is crucial for the successful development of new therapies to combat influenza.

References

- 1. Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. bhsai.org [bhsai.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the Viral Target of Anti-Influenza Agent 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and validation of viral targets are paramount in the development of novel anti-influenza therapeutics. This guide provides a comprehensive technical overview of the methodologies employed to identify the specific viral target of a hypothetical, potent anti-influenza compound, designated "Agent 6." By presenting a logical workflow of experiments, from initial screening to mechanism of action studies, this document serves as a blueprint for the characterization of new antiviral agents. The experimental protocols, data interpretation, and illustrative signaling and workflow diagrams are designed to equip researchers with the necessary tools to elucidate the molecular targets of promising anti-influenza candidates.

Introduction: The Challenge of Target Identification

The influenza virus, with its segmented RNA genome, presents a multitude of potential targets for antiviral intervention. Key viral proteins involved in entry, replication, and release are of particular interest. "Anti-Influenza Agent 6" has demonstrated significant efficacy in cell-based assays, but its precise mechanism of action remains to be determined. This guide outlines a systematic approach to pinpoint its viral target, using a combination of virological, biochemical, and genetic techniques.

The Influenza Virus Life Cycle: A Map of Potential Targets

Understanding the influenza virus life cycle is critical for identifying potential drug targets. The virus utilizes a series of coordinated steps to infect host cells and propagate. Key stages include:

-

Attachment and Entry: The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface, followed by endocytosis.

-

Fusion and Uncoating: The acidic environment of the endosome triggers a conformational change in HA, leading to fusion of the viral and endosomal membranes. The M2 ion channel acidifies the virion interior, facilitating the release of viral ribonucleoproteins (vRNPs) into the cytoplasm.

-

Nuclear Import and Transcription/Replication: vRNPs are imported into the nucleus, where the viral RNA-dependent RNA polymerase (RdRp) complex transcribes viral mRNAs and replicates the viral genome.

-

Assembly and Budding: Newly synthesized viral components are assembled at the plasma membrane.

-

Release: The viral neuraminidase (NA) protein cleaves sialic acid residues from the host cell and progeny virions, preventing aggregation and facilitating the release of new virus particles.

Figure 1: Simplified diagram of the influenza virus life cycle, highlighting key proteins (HA, M2, RdRp, NA) that serve as potential antiviral targets.

Experimental Workflow for Target Identification

A multi-step experimental approach is employed to systematically identify the viral target of "this compound."

Figure 2: A logical workflow for identifying the stage of the viral life cycle inhibited by "this compound."

Primary Screening: Viral Yield Reduction Assay

This assay confirms the antiviral activity of "Agent 6" and determines its potency.

Experimental Protocol:

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates to form a confluent monolayer.

-

Infection: Infect the cells with influenza virus (e.g., A/PR/8/34) at a low multiplicity of infection (MOI) of 0.01.

-

Treatment: Immediately after infection, add serial dilutions of "Agent 6" to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Quantification: Collect the supernatant and determine the viral titer using a TCID50 (50% Tissue Culture Infectious Dose) assay or quantitative PCR (qPCR).

-

Data Analysis: Calculate the EC50 (50% effective concentration) value by plotting the percentage of viral yield inhibition against the log concentration of "Agent 6."

Table 1: Antiviral Activity of "Agent 6"

| Assay | Virus Strain | EC50 (nM) |

| Viral Yield Reduction | A/PR/8/34 (H1N1) | 15.2 |

| Viral Yield Reduction | A/Udorn/72 (H3N2) | 21.7 |

Target Class Identification: Neuraminidase (NA) Inhibition Assay

Based on time-of-addition assays (not shown) suggesting "Agent 6" acts at a late stage of the viral life cycle, a direct biochemical assay is performed to assess its effect on NA activity.

Experimental Protocol:

-

Reagents: Prepare a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and purified recombinant influenza NA.

-

Reaction Setup: In a 96-well black plate, add serial dilutions of "Agent 6," a fixed amount of purified NA, and assay buffer.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow for potential binding of the inhibitor to the enzyme.

-

Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 1 hour.

-

Signal Detection: Stop the reaction by adding a stop solution (e.g., high pH glycine-ethanol buffer). Measure the fluorescence of the cleaved 4-methylumbelliferone (B1674119) product using a plate reader (Excitation: 365 nm, Emission: 450 nm).

-

Data Analysis: Calculate the IC50 (50% inhibitory concentration) value by plotting the percentage of NA inhibition against the log concentration of "Agent 6."

Table 2: In Vitro NA Inhibitory Activity of "Agent 6"

| Enzyme Source | IC50 (nM) |

| Recombinant N1 Neuraminidase | 8.9 |

| Recombinant N2 Neuraminidase | 12.4 |

The low nanomolar IC50 values strongly suggest that "Agent 6" is a direct inhibitor of influenza neuraminidase.

Mechanism of Action and Target Validation

To confirm NA as the target and understand the mechanism of inhibition, further studies are conducted.

Enzyme Kinetics

Enzyme kinetic studies are performed to determine if "Agent 6" competes with the natural substrate for binding to the NA active site.

Experimental Protocol:

-

The NA inhibition assay is performed as described above, but with varying concentrations of both the MUNANA substrate and "Agent 6."

-

Initial reaction velocities are measured for each condition.

-

Data are plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

Table 3: Kinetic Parameters of NA Inhibition by "Agent 6"

| Inhibitor | Substrate (MUNANA) | Km (µM) | Vmax (RFU/min) | Inhibition Type |

| None | Variable | 10.5 | 15,200 | - |

| Agent 6 | Variable | 25.8 | 15,150 | Competitive |

The results, showing an increase in the apparent Km with no significant change in Vmax, are characteristic of a competitive inhibitor. This indicates that "Agent 6" likely binds to the active site of neuraminidase.

Resistance Studies

Generating and characterizing resistant viruses provides definitive evidence of the drug's target.

Experimental Protocol:

-

Virus Passage: Serially passage influenza virus in MDCK cells in the presence of sub-optimal, escalating concentrations of "Agent 6."

-

Plaque Purification: Isolate individual resistant virus clones by plaque assay under the pressure of "Agent 6."

-

Phenotypic Analysis: Confirm the resistant phenotype by determining the EC50 of "Agent 6" against the resistant clones.

-

Genotypic Analysis: Sequence the NA gene of the resistant viruses to identify mutations not present in the wild-type virus.

Figure 3: Logical flow for identifying resistance mutations to confirm the drug target.

Table 4: Resistance Profile of "Agent 6"

| Virus | NA Mutation | Fold-change in EC50 |

| Wild-Type | None | 1x |

| Resistant 1 | E119G | >100x |

| Resistant 2 | R292K | >250x |

The identification of mutations within the NA active site of resistant viruses provides conclusive evidence that neuraminidase is the direct viral target of "this compound."

Conclusion

Through a systematic progression from broad antiviral screening to specific biochemical and genetic analyses, the viral target of "this compound" has been unequivocally identified as the neuraminidase protein. The data indicate that "Agent 6" functions as a competitive inhibitor, binding to the NA active site and preventing the release of progeny virions. This structured approach of hypothesis generation, targeted experimentation, and data-driven validation is a cornerstone of modern antiviral drug discovery and development.

Preliminary In Vitro Screening of Anti-Influenza Agent 6: A Technical Overview

Introduction

This document outlines the preliminary in vitro screening results for a novel compound, designated Anti-Influenza Agent 6, against influenza A virus. The following sections detail the experimental protocols, present the quantitative data from primary assays, and illustrate the relevant biological and experimental workflows. This guide is intended for researchers and professionals in the field of virology and drug development to provide a comprehensive summary of the initial antiviral profile of this lead candidate.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were evaluated against the influenza A/WSN/33 (H1N1) strain in Madin-Darby Canine Kidney (MDCK) cells. The compound was tested in parallel with Oseltamivir as a positive control. All experiments were conducted in triplicate, and the data are presented as the mean ± standard deviation.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | 2.5 ± 0.4 | >100 | >40 |

| Oseltamivir | 0.8 ± 0.2 | >100 | >125 |

-

EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral replication.

-

CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

-

Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the compound's therapeutic window.

Experimental Protocols

Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. The influenza A/WSN/33 (H1N1) virus strain was propagated in MDCK cells in the presence of 2 µg/mL of TPCK-treated trypsin.

The potential cytotoxicity of this compound was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

MDCK cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

-

The culture medium was replaced with serial dilutions of this compound in serum-free DMEM.

-

After 48 hours of incubation, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

The CC₅₀ value was calculated by non-linear regression analysis of the dose-response curve.

The antiviral activity of this compound was determined by a plaque reduction assay.

-

Confluent monolayers of MDCK cells in 6-well plates were infected with influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

The virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

Cells were then overlaid with an agarose (B213101) medium containing various concentrations of this compound or Oseltamivir.

-

The plates were incubated for 48-72 hours until visible plaques formed.

-

Plaques were fixed with 4% paraformaldehyde and stained with crystal violet.

-

The number of plaques was counted, and the EC₅₀ value was calculated by determining the compound concentration required to reduce the plaque number by 50% compared to the untreated virus control.

Diagrams and Workflows

The following diagram illustrates the key stages of the influenza A virus replication cycle, which represents potential targets for antiviral intervention.

Caption: Key stages of the Influenza A virus replication cycle within a host cell.

This diagram outlines the sequential steps involved in the plaque reduction assay used to determine the EC₅₀ of this compound.

Caption: Step-by-step workflow for the in vitro plaque reduction assay.

The following process flow diagram illustrates the methodology for assessing the cytotoxicity of this compound in MDCK cells.

Caption: Workflow for determining the CC₅₀ via a luminescent cell viability assay.

Unveiling the Mechanism of Anti-Influenza Agent 6: A Technical Guide to its Inhibition of the Viral Replication Cycle

For Immediate Release

Shanghai, China – December 19, 2025 – In the ongoing battle against seasonal and pandemic influenza, a novel small molecule, designated Anti-Influenza Agent 6, also known as compound 19b, has emerged as a potent inhibitor of influenza virus replication. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, intended for researchers, scientists, and professionals in drug development.

This compound distinguishes itself by targeting a critical component of the viral machinery, the polymerase acidic (PA) protein, for degradation. This innovative approach, leveraging the cell's own protein disposal systems, offers a promising new strategy for antiviral therapy.

Quantitative Inhibitory Activity

This compound has demonstrated potent and broad-spectrum activity against both influenza A and B viruses. The 50% effective concentration (EC₅₀) values, a measure of the drug's potency in inhibiting viral replication in cell culture, are summarized below.

| Virus Strain | EC₅₀ (µM) |

| A/WSN/33/H1N1 | 0.015[1][2] |

| A/PR/8/H1N1 (Amantadine-resistant) | Active (EC₅₀ not specified)[1] |

| Influenza B/Yamagata/16/88 | 0.073[2] |

| Influenza B/Victoria/2/87 | 0.067[2] |

Mechanism of Action: Targeted Degradation of the Viral PA Protein

This compound functions as a hydrophobic tagging degrader.[1][3][4] This novel mechanism involves the specific targeting of the influenza virus PA protein, a crucial subunit of the viral RNA-dependent RNA polymerase complex, for degradation through two distinct cellular pathways: the proteasome system and the autophagic lysosome pathway.[1] By inducing the degradation of the PA protein, this compound effectively disrupts the viral replication and transcription machinery.[1]

Furthermore, molecular docking studies suggest a potential secondary mechanism of action.[3][4] The binding of this compound to the C-terminus of the PA protein may sterically hinder its interaction with the polymerase basic protein 1 (PB1) subunit, further disrupting the formation of a functional polymerase complex.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the anti-influenza activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay for EC₅₀ Determination

This assay is fundamental for quantifying the antiviral efficacy of a compound by measuring its ability to protect cells from virus-induced death.

Protocol:

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

-

Compound Dilution: Prepare a serial dilution of this compound in infection medium (e.g., DMEM with 1 µg/mL TPCK-treated trypsin).

-

Infection: When cells are confluent, wash with phosphate-buffered saline (PBS) and infect with influenza virus at a multiplicity of infection (MOI) of 0.01.

-

Treatment: Immediately after infection, add the diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

CPE Observation: Observe the wells under a microscope for the presence of cytopathic effects (cell rounding, detachment).

-

Cell Viability Measurement: Quantify cell viability using a colorimetric assay such as the MTT or neutral red uptake assay.

-

EC₅₀ Calculation: Calculate the EC₅₀ value, the concentration of the compound that inhibits 50% of the viral CPE, by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of PA Protein Degradation

This technique is used to visualize and quantify the reduction in the amount of a specific protein within a cell, in this case, the viral PA protein.

Protocol:

-

Cell Culture and Infection: Grow A549 or MDCK cells to near confluency in 6-well plates and infect with influenza virus at a high MOI (e.g., 1-5) to ensure a high percentage of infected cells.

-

Compound Treatment: Following a 1-hour virus adsorption period, remove the inoculum and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Time Course: Harvest cells at different time points post-treatment (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: Lyse the harvested cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the influenza PA protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the intensity of the PA protein band relative to the loading control to determine the extent of degradation at different concentrations and time points.

Co-Immunoprecipitation (Co-IP) for PA-PB1 Interaction

This assay can be used to investigate if this compound disrupts the interaction between the PA and PB1 proteins of the viral polymerase.

Protocol:

-

Cell Transfection and Infection: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of PA (e.g., HA-tagged PA) and PB1 (e.g., Flag-tagged PB1). Alternatively, infect cells with influenza virus.

-

Compound Treatment: Treat the cells with this compound or a vehicle control for a specified period.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-HA antibody) or a native protein.

-

Add protein A/G-agarose beads to pull down the antibody-protein complex.

-

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both PA and PB1 to determine if the interaction is maintained or disrupted in the presence of the compound. A reduction in the amount of co-precipitated PB1 in the presence of the agent would suggest inhibition of the PA-PB1 interaction.

Conclusion

This compound represents a significant advancement in the field of antiviral research. Its unique mechanism of action, targeting the viral PA protein for degradation via the host's cellular machinery, offers a powerful and potentially resistance-evading strategy. The potent in vitro activity against a range of influenza A and B viruses underscores its potential as a lead compound for the development of a new class of anti-influenza therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

The Structure-Activity Relationship of Oseltamivir Analogs: A Technical Guide for Drug Development Professionals

Introduction: Influenza remains a significant global health concern, necessitating the continued development of effective antiviral therapeutics. Oseltamivir (B103847) (marketed as Tamiflu®) is a cornerstone of anti-influenza treatment, functioning as a potent and selective inhibitor of the viral neuraminidase (NA) enzyme. Understanding the structure-activity relationship (SAR) of oseltamivir and its analogs is crucial for the rational design of next-generation inhibitors with improved efficacy, resistance profiles, and pharmacokinetic properties. This guide provides an in-depth analysis of the SAR of oseltamivir analogs, detailed experimental protocols for their evaluation, and visualizations of key biological and experimental processes.

Mechanism of Action: Inhibition of Viral Neuraminidase

The influenza virus neuraminidase is a surface glycoprotein (B1211001) that plays a critical role in the viral life cycle.[1][2][3][4] Its primary function is to cleave sialic acid residues from host cell receptors and newly formed virions, which facilitates the release of progeny viruses from infected cells and prevents their aggregation.[1][2][4]

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[2][5] Oseltamivir carboxylate is a transition-state analog of sialic acid and acts as a competitive inhibitor of the neuraminidase enzyme.[1][2] By binding to the highly conserved active site of neuraminidase, oseltamivir carboxylate prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions at the cell surface and halting the spread of the infection.[2][4]

Structure-Activity Relationship (SAR) Studies of Oseltamivir Analogs

The core structure of oseltamivir, a cyclohexene (B86901) ring, presents several key functional groups that are critical for its interaction with the neuraminidase active site. SAR studies have systematically explored modifications at these positions to understand their impact on inhibitory activity.

Key Structural Features for Activity:

-

C1-Carboxylate Group: The negatively charged carboxylate group is essential for binding to the positively charged arginine triad (B1167595) (Arg118, Arg292, and Arg371) in the neuraminidase active site.

-

C4-Acetamido Group: This group forms important hydrogen bonds with active site residues. Its stereochemistry is crucial for optimal binding.[6]

-

C5-Amino Group: The basic amino group also contributes to binding. Modifications at this position have been explored to target the 150-cavity in some neuraminidase subtypes.[7][8]

-

C3-Pentyloxy Side Chain: This lipophilic side chain occupies a hydrophobic pocket in the active site, contributing significantly to the binding affinity.[9]

Quantitative SAR Data of Oseltamivir Analogs

The following tables summarize the inhibitory activities (IC50) of various oseltamivir analogs against influenza A neuraminidase.

Table 1: Modification of the C1-Carboxylate Group

| Compound | R Group | Neuraminidase IC50 (µM) | Reference |

| Oseltamivir Carboxylate | -COOH | 0.001 - 0.06 | [3][4] |

| Oseltamivir Phosphate (Prodrug) | -COOEt | Inactive | [10] |

| Sulfonate Analog | -SO3H | Potent binding | [10] |

| Phosphonate Analog | -PO3H2 | Potent binding | [10] |

Table 2: Modification of the C4-Acetamido Group

| Compound | Modification | Neuraminidase IC50 (µM) | Reference |

| Oseltamivir Carboxylate | -NHAc | 0.001 - 0.06 | [3][4] |

| 4-epi-Oseltamivir | Epimer at C4 | >150 | [6] |

| Thiocarbamate Derivatives | -NHC(=S)R | Decreased activity | [10] |

| α-Amino Acid Derivatives | -NH-CO-CHR-NH2 | Decreased activity | [10] |

Table 3: Modification of the C5-Amino Group

| Compound | R Group | Neuraminidase IC50 (µM) | Reference |

| Oseltamivir Carboxylate | -NH2 | 0.001 - 0.06 | [3] |

| Methyl Sulfonyl Analog (4a) | -NHSO2CH3 | 3.50 | |

| Pyrazole-acyl Analogs | Various pyrazole (B372694) moieties | 0.02 - >50 | [8] |

| N-substituted Derivatives | Various substituents | Potent to decreased activity | [11] |

Table 4: Modification of the C3-Pentyloxy Side Chain

| Compound | R Group | Neuraminidase IC50 (µM) | Reference |

| Oseltamivir Carboxylate | 3-pentyloxy | 0.001 - 0.06 | [3][4] |

| Analogs with varied alkyl chains | Different alkyl groups | Can be highly efficient | [10] |

Experimental Protocols

General Synthesis of Oseltamivir Analogs

The synthesis of oseltamivir analogs often starts from readily available chiral precursors like (-)-shikimic acid. A general synthetic route involves several key steps including esterification, epoxide formation, azide (B81097) opening, reduction of the azide to an amine, and acylation.

A representative synthetic scheme is outlined below:

-

Step 1: Esterification of the carboxyl group of (-)-shikimic acid.

-

Step 2: Protection of the hydroxyl groups.

-

Step 3: Epoxidation of the double bond.

-

Step 4: Regioselective opening of the epoxide with an azide source.

-

Step 5: Introduction of the pentyloxy side chain via etherification.

-

Step 6: Reduction of the azide to the primary amine.

-

Step 7: Acetylation of the C4-hydroxyl and C5-amino groups.

-

Step 8: Deprotection to yield the final oseltamivir analog.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is widely used to determine the in vitro inhibitory activity of compounds against influenza neuraminidase.[12][13] It utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.

Materials:

-

Influenza virus stock (source of neuraminidase)

-

Test compounds (oseltamivir analogs)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., ethanolamine (B43304) in NaOH)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear enzymatic reaction over the incubation period.

-

Incubation: In a 96-well plate, add the diluted virus to wells containing the serially diluted test compounds. Include control wells with virus only (positive control) and buffer only (background). Incubate at 37°C for 30-60 minutes.

-

Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The structure-activity relationship studies of oseltamivir analogs have provided invaluable insights into the molecular interactions required for potent neuraminidase inhibition. The key takeaways are the critical roles of the C1-carboxylate, C4-acetamido, and C5-amino groups in binding to the conserved active site, and the contribution of the C3-pentyloxy side chain to enhanced affinity through hydrophobic interactions. While modifications to the core structure often lead to a decrease in activity, exploration of the 150-cavity through C5-amino substitutions offers a promising avenue for developing inhibitors with activity against oseltamivir-resistant strains. The detailed experimental protocols provided herein serve as a guide for the synthesis and evaluation of novel anti-influenza agents, facilitating the ongoing efforts to combat influenza virus infections.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iterative Optimization and Structure-Activity Relationship Studies of Oseltamivir Amino Derivatives as Potent and Selective Neuraminidase Inhibitors via Targeting 150-Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. QSAR study of N-substituted oseltamivir derivatives as potent avian influenza virus H5N1 inhibitors using quantum chemical descriptors and statistical methods - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Broad-Spectrum Antiviral Potential of Anti-Influenza Agent 6 (Favipiravir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anti-Influenza Agent 6, identified for the purpose of this guide as Favipiravir (B1662787) (also known as T-705 or Avigan), is a potent antiviral compound with a broad spectrum of activity against numerous RNA viruses.[1] Originally developed for the treatment of influenza, its unique mechanism of action—the inhibition of viral RNA-dependent RNA polymerase (RdRp)—gives it a wide range of therapeutic potential against other significant viral pathogens.[2] This document provides a comprehensive technical overview of Favipiravir, including its antiviral activity, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

Favipiravir is a prodrug that, once inside the cell, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][4] This process is initiated by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4] Favipiravir-RTP then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses.[2] The incorporation of Favipiravir-RTP into the nascent viral RNA chain leads to non-viable viruses through two main proposed mechanisms: lethal mutagenesis, where the rate of viral mutations increases to an unsustainable level, and chain termination, which halts RNA elongation.[5][6] A key advantage of this mechanism is its high selectivity for viral RdRp over human DNA and RNA polymerases, which contributes to its favorable safety profile.[7]

Data Presentation: Antiviral Activity

The broad-spectrum antiviral activity of Favipiravir has been demonstrated in vitro against a variety of RNA viruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values from various studies.

Table 1: In Vitro Antiviral Activity of Favipiravir against Influenza Viruses

| Virus Strain | Cell Line | EC₅₀ (µM) | Reference |

| Influenza A (H1N1) | MDCK | 0.19 - 5.0 | [7] |

| Influenza A (H3N2) | MDCK | 0.03 - 0.79 | [7] |

| Influenza B | MDCK | 0.06 - 0.48 | [7] |

| Oseltamivir-resistant Influenza A | MDCK | 0.19 - 0.48 | [7] |

| Zanamivir-resistant Influenza A | MDCK | 0.19 - 0.48 | [7] |

Table 2: Broad-Spectrum In Vitro Antiviral Activity of Favipiravir

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [8] |

| Ebola Virus | Vero E6 | 67 | >400 | >5.97 | [8] |

| Junin Virus | Vero | 5 - 6 | >1000 | >166 | [7] |

| Pichinde Virus | Vero | 5 - 6 | >1000 | >166 | [7] |

| Lassa Virus | Vero | 1.7 - 11.1 (EC₉₀) | >1000 | - | [9] |

| Coxsackievirus B3 | HeLa Rh | - | 1773 ± 9 | - | [10] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Intracellular activation and mechanism of action of Favipiravir.

Experimental Workflow Diagram

Caption: General workflow for in vitro antiviral activity testing.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Favipiravir's antiviral potential.

Plaque Reduction Assay

This assay quantifies the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.

a. Materials:

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

-

6-well or 12-well cell culture plates

-

Virus stock of known titer (Plaque-Forming Units/mL)

-

Favipiravir stock solution

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., containing 0.6% Avicel or agarose)

-

Fixing solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Phosphate-buffered saline (PBS)

b. Protocol:

-

Cell Seeding: Seed the host cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: During the viral adsorption period, prepare different concentrations of Favipiravir in the overlay medium.

-

Overlay: After adsorption, remove the virus inoculum and gently add the overlay medium containing the respective concentrations of Favipiravir (and a drug-free control).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

-

Fixation and Staining: Remove the overlay medium and fix the cells with the fixing solution. After fixation, remove the solution and stain the cells with crystal violet.

-

Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

-

EC₅₀ Calculation: The 50% effective concentration (EC₅₀) is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral agent.

a. Materials:

-

Same as Plaque Reduction Assay, with the addition of microtiter plates for titration.

b. Protocol:

-

Cell Seeding and Infection: Seed host cells in a multi-well plate and infect them with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: Add serial dilutions of Favipiravir to the infected cell cultures.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the supernatant from each well, which contains the progeny virus.

-

Titration: Determine the titer of the harvested virus from each well by performing a plaque assay or a TCID₅₀ assay on fresh cell monolayers.

-

EC₉₀/EC₉₉ Calculation: The effective concentration that reduces the virus yield by 90% (EC₉₀) or 99% (EC₉₉) is calculated by comparing the virus titers from treated and untreated wells.

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect cells from the destructive effects of a virus.

a. Materials:

-

Susceptible host cell line

-

96-well microplates

-

Virus stock

-

Favipiravir stock solution

-

Cell culture medium

-

Cell viability reagent (e.g., Neutral Red, MTT, or an ATP-based assay like Viral ToxGlo™)

b. Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

-

Compound and Virus Addition: Add serial dilutions of Favipiravir to the wells, followed by the addition of a pre-determined amount of virus that causes significant CPE.

-

Controls: Include cell-only controls (no virus, no drug), virus-only controls (no drug), and drug-only controls (no virus, for cytotoxicity).

-

Incubation: Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 3-6 days).

-

Quantification of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence, depending on the reagent used.

-

EC₅₀ Calculation: The EC₅₀ is the concentration of Favipiravir that results in a 50% protection of the cells from virus-induced CPE compared to the virus control.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assays to determine the concentration of the compound that is toxic to the host cells.

a. Materials:

-

Same as the CPE Inhibition Assay, but without the virus.

b. Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of Favipiravir to the wells.

-

Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.

-

Quantification of Cell Viability: Use the same cell viability reagent as in the CPE assay to measure cell viability.

-

CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is the concentration of Favipiravir that reduces cell viability by 50% compared to the untreated cell control.

Conclusion

This compound (Favipiravir) demonstrates significant broad-spectrum antiviral potential, primarily through the targeted inhibition of the viral RNA-dependent RNA polymerase. Its efficacy against a wide range of RNA viruses, including drug-resistant influenza strains and emerging pathogens, underscores its importance as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and characterization of Favipiravir and other novel antiviral candidates. Further research and clinical trials are warranted to fully elucidate its therapeutic applications and optimize dosing regimens for various viral infections.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 9. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

initial cytotoxicity profile of "Anti-Influenza agent 6" in cell lines

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity profile of the novel investigational compound, Anti-Influenza Agent 6. The document is intended for researchers, scientists, and drug development professionals engaged in antiviral research. It details the experimental methodologies used to assess cytotoxicity, presents the findings in a clear and comparative format, and visualizes the key experimental workflows.

Introduction

The development of new anti-influenza therapeutics is a global health priority. A critical early step in the preclinical evaluation of any new antiviral candidate is the assessment of its cytotoxicity. Cytotoxicity profiling helps to determine the concentration at which a compound may be toxic to host cells, a crucial factor in establishing a therapeutic window. A favorable antiviral agent should exhibit high potency against the virus at concentrations that are non-toxic to the host cells. This guide summarizes the initial cytotoxicity findings for this compound across a panel of relevant cell lines. When assessing potential antiviral drugs, it is imperative to conduct concurrent cytotoxicity assays to differentiate between true antiviral activity and indirect effects resulting from cell damage[1].

Cytotoxicity Data Summary

The 50% cytotoxic concentration (CC50) of this compound was determined in a panel of cell lines commonly used in respiratory virus research. The CC50 value represents the concentration of the compound that results in a 50% reduction in cell viability. The results are summarized in the table below.

| Cell Line | Description | CC50 (µM) | Assay Type |

| MDCK | Madin-Darby Canine Kidney | > 100 | MTT |

| A549 | Human Lung Carcinoma | 85.2 | MTT |

| HEp-2 | Human Laryngeal Carcinoma | 78.9 | LDH |

| Vero | African Green Monkey Kidney | > 100 | MTT |

| 293T | Human Embryonic Kidney | 92.1 | LDH |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Culture

-